![molecular formula C13H16O4 B14291668 Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester CAS No. 113695-07-1](/img/structure/B14291668.png)
Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester is an organic compound with a complex structure that includes a phenoxy group, a methoxy group, and a propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester typically involves the esterification of acetic acid derivatives with appropriate alcohols. One common method is the reaction of 2-methoxy-4-(2-propenyl)phenol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as sulfuric acid or other strong acids are commonly used to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of acetic acid and the corresponding alcohol. Additionally, its phenoxy group can interact with cellular receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group.
Methyl methoxyacetate: An ester of methoxyacetic acid.
Methyl 2-methoxyacetate: Another ester with similar structural features.
Uniqueness
Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester is unique due to the presence of the propenyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential biological activities.
Propiedades
Número CAS |
113695-07-1 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
methyl 2-(2-methoxy-4-prop-2-enylphenoxy)acetate |
InChI |
InChI=1S/C13H16O4/c1-4-5-10-6-7-11(12(8-10)15-2)17-9-13(14)16-3/h4,6-8H,1,5,9H2,2-3H3 |
Clave InChI |
JHZRWFXBGVCRJO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC=C)OCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



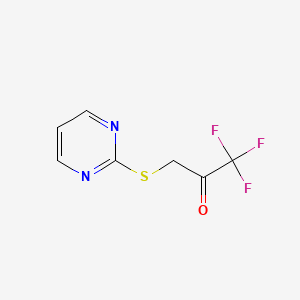
![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)
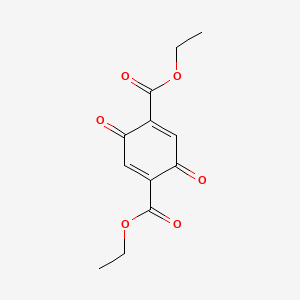
![6-Amino-5-{(E)-[2-(benzenesulfonyl)phenyl]diazenyl}naphthalene-2-sulfonic acid](/img/structure/B14291617.png)
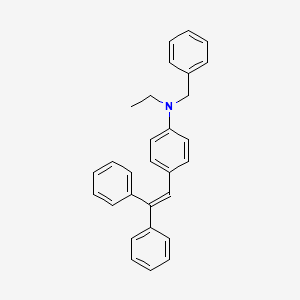
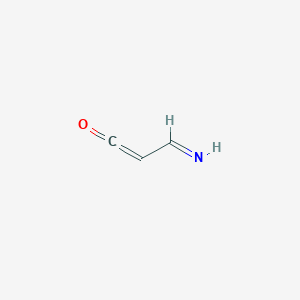

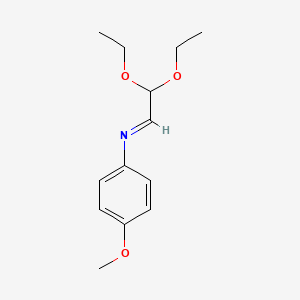
![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)

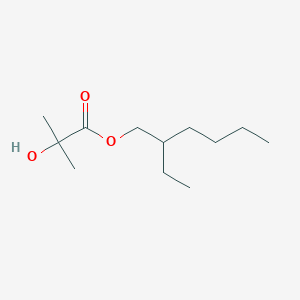
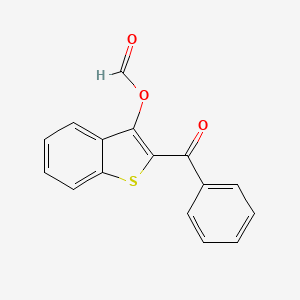
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
